4-Fluoro-3-iodobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-iodobenzylamine is an organic compound with the molecular formula C7H7FIN It is a benzylamine derivative where the benzene ring is substituted with a fluorine atom at the fourth position and an iodine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-iodobenzylamine typically involves a multi-step process. One common method is the halogenation of 4-fluorobenzylamine. The process begins with the nitration of 4-fluorotoluene to produce 4-fluoro-3-nitrotoluene. This intermediate is then reduced to 4-fluoro-3-aminotoluene, which undergoes diazotization followed by iodination to yield 4-fluoro-3-iodotoluene. Finally, the toluene derivative is converted to the benzylamine through reductive amination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-iodobenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, and reduced to form primary amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, useful in organic synthesis and pharmaceutical applications.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted benzylamines depending on the nucleophile used.
Oxidation Products: Nitro or nitrile derivatives.
Reduction Products: Primary amines.
Scientific Research Applications
4-Fluoro-3-iodobenzylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodobenzylamine depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
4-Fluorobenzylamine: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
3-Iodobenzylamine: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
4-Fluoro-3-nitrobenzylamine: Contains a nitro group instead of an amine, leading to different reactivity and applications.
Uniqueness: 4-Fluoro-3-iodobenzylamine is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Biological Activity
4-Fluoro-3-iodobenzylamine (FIBG) is a halogenated derivative of meta-iodobenzylguanidine (MIBG), primarily studied for its potential applications in oncology and neuroimaging. This compound has garnered attention due to its unique biological properties, particularly its retention in neuroblastoma cells and its binding affinity, which may have implications for targeted therapies and diagnostic imaging.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of fluorine and iodine atoms attached to a benzylamine core. This halogenation is significant as it enhances the compound's biological activity, influencing its pharmacokinetics and interaction with biological targets.
In Vitro Studies
Research indicates that FIBG exhibits notable retention in SK-N-SH human neuroblastoma cells. In comparative studies with MIBG, FIBG demonstrated a higher degree of retention, which is attributed to differences in catabolic degradation pathways. Specifically, studies showed that after 48 hours, approximately 18.8% of intact I-FIBG remained in cell lysates compared to 17.4% for I-MIBG . This suggests that FIBG may be more stable within cellular environments, potentially leading to improved therapeutic outcomes.
Binding Affinity
In vitro binding studies have shown that FIBG binds effectively to neuroblastoma cells. The specific activity of radiolabeled [^18F]FIBG was reported to be over 1500 Ci per mmol, indicating a strong potential for use in positron emission tomography (PET) imaging . The binding affinity remained consistent across various concentrations, suggesting that FIBG could serve as a reliable tracer for imaging neuroendocrine tumors.
Antimicrobial Activity
While primarily studied for its applications in oncology, FIBG and related compounds have also been assessed for antimicrobial properties. A study focusing on structural analogs found that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as ≤0.25 µg/mL . This highlights the potential dual utility of FIBG derivatives in both cancer treatment and antimicrobial therapy.
Case Studies
- Neuroblastoma Imaging : Clinical studies utilizing [^18F]FIBG have shown promising results in imaging neuroblastoma, with high uptake observed in tumor tissues compared to normal tissues. This specificity enhances the compound's potential as a diagnostic tool.
- Antimicrobial Research : In a recent screening of an in-house library of compounds, derivatives of FIBG were found to selectively inhibit the growth of MRSA without exhibiting significant cytotoxicity towards human cells . This finding opens avenues for developing new antimicrobial agents based on the FIBG scaffold.
Summary of Findings
Properties
Molecular Formula |
C7H7FIN |
---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
(4-fluoro-3-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7FIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 |
InChI Key |
GEESFURQMNZQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.